molecular formula C15H10BrClO B1599862 ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)- CAS No. 6332-22-5

ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)-

Cat. No. B1599862
CAS RN: 6332-22-5
M. Wt: 321.59 g/mol
InChI Key: HYCQSDMDGCPEPI-XCVCLJGOSA-N
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Description

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- is a chemical compound with the empirical formula C15H13BrO3S . It is also known as 4’-Bromo-2-(p-tolyl sulfonyl)acetophenone . The molecular weight of this compound is approximately 353.23 g/mol .


Synthesis Analysis

The synthesis of ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- can be achieved through α-bromination of acetophenone. Anhydrous aluminum chloride is used as a catalyst, and bromine is gradually added to the acetophenone solution in anhydrous ether. The resulting phenacyl bromide is then isolated and purified .


Molecular Structure Analysis

The molecular structure of ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- consists of a phenyl ring with a bromine and a chlorobenzylidene group attached. The compound exists as brownish-yellow crystals and has a melting point of 45–48°C .


Chemical Reactions Analysis

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- can undergo various reactions typical of ketones, including nucleophilic addition, reduction, and substitution reactions. It serves as a versatile precursor for the synthesis of biologically active compounds and intermediates for organic conversions .


Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Characterization

The synthesis of bromo and chloro derivatives of acetophenone involves multiple steps, including bromization, chlorination, and acylation processes. These processes have been optimized to achieve high yields and confirm the structure of the synthesized compounds through advanced analytical techniques such as NMR and IR spectroscopy. For instance, the synthesis of 2-Bromo-2′,4′-dichloroacetophenone was achieved with a yield of 70%, demonstrating the efficiency of the synthesis process (Yang Feng-ke, 2004).

Physical and Chemical Properties

Research has focused on understanding the physical and chemical properties of bromo and chloroacetophenone derivatives, including their physico-chemical characterization through various techniques like XRD, DSC, TGA, FT-IR, GC-MS, and UV-visible spectrometry. These studies reveal significant insights into the compound's stability, reactivity, and structural characteristics. For example, the impact of biofield energy treatment on 4-bromoacetophenone indicated changes in its physical and thermal properties, highlighting the influence of external energy fields on chemical substances (M. Trivedi et al., 2015).

Reactivity and Applications

The electrochemical behavior of acetophenone derivatives, including chloro and bromo variants, in the presence of cyclodextrins, has been investigated to understand their reactivity and potential applications in electrochemical reduction processes. These studies have shown how cyclodextrins can affect the coupling reactions of electrogenerated anion radicals, offering insights into the design of new electrochemical systems for organic synthesis (C. Amatore et al., 2008).

Supramolecular Chemistry

In supramolecular chemistry, the interaction of acetophenone derivatives with other molecules through complex formation has been explored. This includes studying the stabilization of anion radicals by cyclodextrins, shedding light on the supramolecular interactions that can influence the reactivity and stability of organic molecules (C. Amatore et al., 2008).

Safety and Hazards

ACETOPHENONE, 4’-BROMO-2-(p-CHLOROBENZYLIDENE)- is a lachrymator and should be handled carefully to avoid skin contact and inhalation of vapors .

Future Directions

: Sigma-Aldrich IDF00200

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10H/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCQSDMDGCPEPI-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ACETOPHENONE, 4'-BROMO-2-(p-CHLOROBENZYLIDENE)-

CAS RN

6332-22-5, 126443-16-1
Record name Acetophenone, 4'-bromo-2-(p-chlorobenzylidene)-
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Record name 4'-Bromo-4-chlorochalcone
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Record name 4′-Bromo-4-chlorochalcone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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